4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid
Description
Systematic Nomenclature and Structural Characterization
The IUPAC name 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid systematically describes its structure:
- A benzoic acid group (substituted at the para position)
- A tetrahydroquinoline system (1,2,3,4-tetrahydroquinoline) attached via its nitrogen atom
The molecular formula is C₁₆H₁₅NO₂ , with a molecular weight of 253.30 g/mol . Key structural features include:
| Property | Value/Description |
|---|---|
| SMILES Notation | C1CCN(C2=C(C=CC=C2)C(=O)C=C1)C(=O)O |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH group) |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one amine) |
| Rotatable Bonds | 3 |
The tetrahydroquinoline moiety introduces partial saturation to the quinoline ring system, reducing aromaticity compared to fully unsaturated quinolines while retaining planar rigidity. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35-45° between the benzoic acid and tetrahydroquinoline planes.
Historical Context in Heterocyclic Chemistry Research
The development of tetrahydroquinoline derivatives traces to early 20th-century efforts to modify natural alkaloid scaffolds. Key milestones include:
- 1930s : First synthetic routes to tetrahydroquinolines via Skraup-Doebner-Von Miller reactions
- 1980s : Recognition of tetrahydroquinoline's conformational flexibility in drug design
- 2010s : Systematic exploration of N-substituted variants for kinase inhibition
4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid emerged as a strategic intermediate during structure-activity relationship (SAR) studies of anti-inflammatory agents, where the carboxylic acid group enabled salt formation for improved solubility. Its synthesis typically employs:
- Cyclocondensation of aniline derivatives with cyclic ketones
- Buchwald-Hartwig amination for N-aryl bond formation
- Hydrolysis of ester precursors to yield the free carboxylic acid
Position Within Quinoline Derivative Taxonomy
This compound belongs to three overlapping chemical classes:
Table 1: Taxonomic Classification
| Category | Characteristics | Differentiating Features |
|---|---|---|
| Quinoline Derivatives | Bicyclic 6-6 ring system with N-atom | Partial saturation (1,2,3,4-tetrahydro) |
| Benzoic Acid Derivatives | -COOH substituent on aromatic ring | Para substitution relative to linkage |
| N-Aryl Compounds | Aryl group bonded to amine nitrogen | Direct bond to tetrahydroquinoline system |
Compared to fully saturated decahydroquinolines, the tetrahydro form maintains conjugation between the pyridine-like nitrogen and the benzoic acid group, enabling unique electronic interactions. Substituent analysis shows:
- Electron-Withdrawing Groups : Carboxylic acid enhances hydrogen bonding capacity
- Steric Effects : Tetrahydroquinoline's chair conformation influences molecular docking
- Tautomerism Potential : Possible keto-enol tautomerism at the amide linkage
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2,(H,18,19) |
InChI Key |
SGCYMVDJMGVVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroquinoline Formation
The tetrahydroquinoline core is synthesized via cyclization of 3-(2-iodophenylamino)valeric acid using phosphorus pentoxide (P₂O₅) under reflux conditions. This step forms 2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one , a key intermediate.
Palladium-Catalyzed Formal (4 + 2) Cycloaddition
Annulation Strategy
A Pd(II)-catalyzed reaction between ortho-methyl anilides and 4-carboxyallene achieves simultaneous ring formation and functionalization. The use of N-acetyl-L-valine as a ligand enhances regioselectivity.
Reaction Equation:
$$
\text{Anilide} + \text{4-Carboxyallene} \xrightarrow{\text{Pd(OAc)}_2, \text{Ac-Val-OH}} \text{4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid}
$$
Optimization Highlights:
- Ligand Screening: Ac-Val-OH increased yield to 71% compared to Boc-Val (25%).
- Solvent Effects: Toluene outperformed DMSO (73% vs. trace yield).
Meldrum’s Acid-Mediated Electrophilic Cyclization
Enaminone Acylation
Enaminones react with 4-(acyloxy)benzoyl Meldrum’s acid to form acylated intermediates, which undergo PPA (polyphosphoric acid)-catalyzed cyclization.
General Procedure:
- Acylation: Enaminone + acyl Meldrum’s acid in DCE, 55°C.
- Cyclization: PPA, reflux, 6 h.
Scope and Limitations:
- Electron-donating groups (e.g., -OMe) on the benzoyl moiety reduce yields (≤45%) due to competitive intermolecular pathways.
- Yield Range: 60–89% for electron-neutral substrates.
Ullmann Condensation and Ester Hydrolysis
Coupling Protocol
4-Methoxyaniline reacts with methyl 4-iodobenzoate via Cu/Cu₂O-mediated Ullmann condensation to form methyl 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoate .
Demethylation
BF₃·Et₂O catalyzes demethylation, followed by saponification with LiOH to yield the carboxylic acid.
Critical Parameters:
- Catalyst Load: 20 mol% Cu/Cu₂O optimal for 82% coupling yield.
- Hydrolysis Efficiency: LiOH in THF/H₂O achieves >95% conversion.
Reductive Amination Approach
Quinoline Reduction
4-Cyanoquinoline is reduced using NaBH₄/NiCl₂ in ethanol to form tetrahydroquinoline.
Cyano to Carboxylic Acid Conversion
The nitrile group is hydrolyzed under acidic conditions (H₂SO₄, H₂O, 110°C) to produce the benzoic acid derivative.
Data Summary:
| Step | Conditions | Yield |
|---|---|---|
| Reduction | NaBH₄, NiCl₂, EtOH, 0°C | 65% |
| Hydrolysis | 6M H₂SO₄, 110°C, 12 h | 88% |
Microwave-Assisted Suzuki-Miyaura Coupling
Boronic Acid Utilization
1-Boc-tetrahydroquinoline-1-boronic acid couples with 4-bromobenzoic acid using Pd(PPh₃)₄ under microwave irradiation.
Optimized Conditions:
- Temperature: 120°C
- Time: 20 min
- Base: K₂CO₃
Performance Metrics:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization + Coupling | High scalability | Multi-step, costly ligands | 68–92% |
| Pd-Catalyzed Annulation | Atom-economic | Sensitivity to oxygen | 60–73% |
| Meldrum’s Acid Route | One-pot synthesis | EDG substrates problematic | 60–89% |
| Ullmann Condensation | Robust for electron-deficient arenes | Requires high temps | 75–82% |
| Reductive Amination | Simple reagents | Long hydrolysis time | 65–88% |
| Suzuki-Miyaura | Rapid, high purity | Specialized equipment needed | 78% |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Carboxylic acid group (-COOH) on the benzoic acid moiety
-
Tetrahydroquinoline ring with potential sites for alkylation or substitution
These groups enable reactions such as esterification, amidation, and ring-opening processes.
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic conditions (e.g., H₂SO₄ or HCl). This reaction replaces the -OH group with an OR group, forming esters like methyl or ethyl derivatives.
Reagents : Methanol, ethanol, acid catalysts (e.g., H₂SO₄)
Conditions : Reflux, room temperature
Products : Esters (e.g., methyl 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoate)
Evidence : IR spectroscopy confirms ester formation via carbonyl shifts (1702–1716 cm⁻¹) .
Amidation
The carboxylic acid reacts with amines via coupling agents (e.g., EDC) to form amides. This reaction is critical for synthesizing bioconjugates or PROTACs (proteolysis-targeting chimeras).
Reagents : Amines, coupling agents (e.g., EDC), bases (e.g., DIPEA)
Conditions : Room temperature, inert atmosphere
Products : Amides (e.g., 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzamide)
Evidence : Crystallographic studies show solvent-exposed carboxylates in BET inhibitors, enabling amide bond formation without disrupting protein binding .
Alkylation and Acylation
The tetrahydroquinoline ring may undergo alkylation or acylation via electrophilic substitution. For example, the secondary amine in the ring can react with alkyl halides or acylating agents.
Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl)
Conditions : Basic conditions (e.g., NaH)
Products : Quaternized tetrahydroquinolines or acylated derivatives
Evidence : Similar tetrahydroquinoline derivatives in PROTACs show selective protein degradation, suggesting reactivity at the nitrogen center .
Reaction Data Table
Biological Implications
-
PROTAC Development : The benzoic acid group enables conjugation to form PROTACs, which selectively degrade BET proteins (e.g., Brd4, Brd3) via ubiquitin-proteasome systems. Tetrahydroquinoline-based PROTACs show enhanced selectivity for Brd4 over Brd2 .
-
Structural Insights : NMR and IR analyses confirm reaction outcomes, such as ester formation (δ ~3.7 ppm for methyl groups) and carboxylate involvement (δ ~168–169 ppm) .
Synthetic Utility
-
Domino Reactions : Reduction-oxidation or acid-catalyzed cyclizations are used to synthesize tetrahydroquinoline derivatives, though these methods focus more on precursor synthesis than the compound itself .
-
Fluorescence Modulation : Substituted derivatives (e.g., 3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylic acid) exhibit varying fluorescence intensities, influenced by conjugation and substituent effects .
Scientific Research Applications
Biological Activities
Research indicates that 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid exhibits several biological activities:
Anticancer Properties
Various studies have reported the anticancer potential of this compound. It has been shown to inhibit the proliferation of different cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting critical signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is essential for cell survival and proliferation.
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | Apoptosis induction |
| A549 (lung cancer) | 12 µM | PI3K/Akt/mTOR inhibition |
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from oxidative stress. Research findings suggest that it can lower levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity in neuronal cultures.
Anti-inflammatory Activity
In vitro studies have demonstrated that 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid can modulate inflammatory pathways. It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations.
| Activity Type | Model | Effect Concentration |
|---|---|---|
| Anti-inflammatory | LPS-induced inflammation model | 10 µM |
Study 1: Anticancer Activity
A significant study demonstrated that 4-(1,2,3,4-tetrahydroquinolin-1-yl)benzoic acid reduced cell viability in MCF-7 and A549 cell lines. The results indicated potent anticancer effects with IC50 values of approximately 15 µM for MCF-7 and 12 µM for A549 cells.
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound. It was found to effectively reduce oxidative stress markers in neuronal cultures. The mechanism involved enhancing the activity of antioxidant enzymes while lowering ROS levels.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid, differing primarily in substituent groups:
Thiazole-Containing Benzoic Acid Derivatives
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol Key Features: A methyl-substituted thiazole ring attached to the benzoic acid at the ortho or meta position. Thiazoles are sulfur- and nitrogen-containing heterocycles known for roles in medicinal chemistry (e.g., antimicrobial, anticancer agents) . Physical Properties: Melting point (mp) = 139.5–140°C for 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid . Applications: Research reagents, chemical synthesis intermediates .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Features: A dihydroxybenzene ring conjugated with a propenoic acid chain. The catechol group (3,4-dihydroxy) confers potent antioxidant activity .
- Physical Properties : Yellow crystalline solid .
- Applications : Antioxidant in food/cosmetics, supplements, and pharmacological research .
Comparative Analysis Table
Functional and Application Differences
Tetrahydroquinoline vs. In contrast, thiazole-containing analogues may exhibit improved metabolic stability due to sulfur’s electron-withdrawing effects . Inferred Bioactivity: Tetrahydroquinoline derivatives are explored in drug discovery for neurological disorders, while thiazoles are studied for antimicrobial applications.
Antioxidant vs. Tertiary Amine Functionality :
- Caffeic acid’s antioxidant activity stems from its catechol group, enabling free radical scavenging. The target compound lacks hydroxyl groups, suggesting divergent mechanisms (e.g., receptor modulation) .
Biological Activity
4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid (THQBA) is a compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
THQBA is characterized by the presence of a tetrahydroquinoline moiety attached to a benzoic acid group. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds related to THQBA exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of Mycobacterium tuberculosis and other nontuberculous mycobacterial species . The activity spectrum against Gram-positive and Gram-negative bacteria has also been assessed, highlighting the potential of THQBA as an antimicrobial agent.
Cytotoxicity and Selectivity
Cytotoxicity studies using human cell lines such as HepG2 and THP-1 demonstrated that certain THQBA derivatives possess acceptable selectivity indices, indicating a favorable balance between efficacy and safety . For example, compounds with a selectivity index above 5 were noted to exhibit minimal hemolytic activity, suggesting their potential for therapeutic applications.
Anti-inflammatory Effects
The anti-inflammatory properties of THQBA have been explored through various in vivo models. One study demonstrated that THQBA derivatives could significantly inhibit the expression of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) challenge in mice . This suggests that THQBA may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of THQBA are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that THQBA may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines through caspase activation pathways, independent of retinoic acid receptors .
Case Studies
Q & A
Q. What are the optimal synthetic routes for 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves coupling tetrahydroquinoline derivatives with benzoic acid precursors. For example, refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation, yields intermediates . Reduction steps using LiAlH4 in THF or chlorination with SOCl2 in CHCl3 can further modify the scaffold . Key factors affecting yield include:
-
Reaction Time : Prolonged reflux (>4 hours) may degrade heat-sensitive intermediates.
-
Solvent Choice : Polar aprotic solvents enhance nucleophilic substitution efficiency.
-
Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation.
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Intermediate Synthesis | Ethanol, glacial acetic acid, reflux (4h) | 60-75% | |
| Reduction | LiAlH4, THF, room temperature | 50-65% |
Q. How is 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., DMSO-d6) identify proton environments and confirm substitution patterns. For example, aromatic protons in benzoic acid appear as a singlet at δ 7.8–8.2 ppm, while tetrahydroquinoline protons resonate at δ 1.5–2.5 ppm (CH2) and δ 4.0–4.5 ppm (N-CH2) .
- FTIR : Carboxylic acid C=O stretches (~1700 cm<sup>-1</sup>) and N-H bends (~3300 cm<sup>-1</sup>) validate functional groups .
- Melting Point : Consistency with literature values (e.g., 287.5–293.5°C for related benzoic acid derivatives) ensures purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors .
- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. For example, the carboxylic acid group’s electron-deficient carbon may participate in hydrogen bonding .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). A study on quinoline derivatives used AutoDock Vina to predict binding to kinase active sites (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare IC50 values across studies to identify potency thresholds (e.g., anti-inflammatory effects may plateau at 10 μM) .
- Assay Variability Control : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) to reduce noise .
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
Q. What is the role of the tetrahydroquinoline moiety in enhancing bioavailability?
- Methodological Answer :
- LogP Calculations : The tetrahydroquinoline group increases lipophilicity (predicted LogP = 2.8 vs. 1.5 for benzoic acid alone), improving membrane permeability .
- Caco-2 Assays : Measure apical-to-basolateral transport (Papp > 1 × 10<sup>-6</sup> cm/s indicates high absorption) .
- Protease Resistance : The saturated ring reduces susceptibility to oxidative metabolism compared to aromatic quinoline .
Contradictory Data Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer :
- Purity of Starting Materials : Impurities in 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole (>95% purity required) significantly affect reaction efficiency .
- Moisture Sensitivity : LiAlH4 reactions require anhydrous conditions; trace water can hydrolyze intermediates, reducing yield by 20–30% .
Application-Oriented Questions
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
- Peptide Conjugation : Couple with amino acids via EDC/NHS chemistry to create targeted prodrugs .
- Library Synthesis : Use Suzuki-Miyaura cross-coupling to diversify the benzoic acid moiety (e.g., attach aryl boronic acids) .
Q. What in vitro assays validate its potential as an enzyme inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
